molecular formula C16H16ClNO3S B2972413 {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate CAS No. 1001785-89-2

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2972413
CAS No.: 1001785-89-2
M. Wt: 337.82
InChI Key: MXXZIJWEUHHNSW-UHFFFAOYSA-N
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Description

The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a thiophene-based ester derivative with a carbamoyl-linked 4-chlorophenyl ethyl group. Its structure comprises:

  • A 3-methylthiophene-2-carboxylate core, which provides a heterocyclic aromatic framework with electron-rich sulfur.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as an intermediate in drug discovery targeting enzymes or receptors where aromatic and hydrogen-bonding interactions are critical .

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-11-7-9-22-15(11)16(20)21-10-14(19)18-8-6-12-2-4-13(17)5-3-12/h2-5,7,9H,6,8,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXZIJWEUHHNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-methylthiophene-2-carboxylate ester, followed by the introduction of the {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl group through carbamoylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

{[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiophene Carboxylates

Key analogues (Table 1) share the thiophene-carboxylate backbone but differ in substituents, impacting physicochemical and biological properties.

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name CAS No. Substituents/Modifications Molecular Similarity* Key Properties/Applications
{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate Not provided 3-methyl, carbamoyl-ethyl-(4-chlorophenyl) Reference Potential enzyme inhibitor
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 91076-93-6 3-amino, 5-(4-chlorophenyl) 0.76 Intermediate in antiviral agents
Methyl 3-methylthiophene-2-carboxylate 81452-54-2 3-methyl 0.75 Building block for polymers
6-Chlorobenzo[b]thiophene-2-carboxylic acid 26018-73-5 Benzo[b]thiophene core, 6-chloro, carboxylic acid 0.83 Anti-inflammatory activity
Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate 532386-24-6 4-(4-chlorophenyl), cyanoacetyl-amino N/A Kinase inhibitor candidate

*Similarity scores based on structural overlap with the target compound.

Key Observations:
  • Core Modifications : The benzo[b]thiophene derivative (CAS 26018-73-5) exhibits higher similarity (0.83) but replaces the ester with a carboxylic acid, increasing acidity and reducing cell permeability .
  • Pharmacological Relevance: Ethyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (CAS 532386-24-6) shares the 4-chlorophenyl group but introduces a cyanoacetyl-amino substituent, suggesting stronger binding to kinase ATP pockets .

Biological Activity

Introduction

The compound {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a derivative of thiophene and has garnered attention for its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C14H16ClN1O2S1
  • Molecular Weight : 299.80 g/mol

The presence of the 4-chlorophenyl group and the 3-methylthiophene moiety contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar structures to {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate exhibit significant anticancer activity. For instance, derivatives of thiazole and thiophene have been shown to inhibit specific mitotic kinesins, leading to the induction of multipolar spindles in cancer cells, which ultimately results in cell death due to aberrant cell division .

  • Inhibition of Mitotic Kinesins : The compound is hypothesized to interfere with the function of kinesin proteins, such as HSET (KIFC1), which are crucial for proper mitotic spindle formation. This interference can lead to the formation of multipolar spindles in cancer cells, thus promoting cell death .
  • Regulation of Transcription Factors : Similar compounds have been identified as inducers of Oct3/4 expression, a key transcription factor involved in maintaining pluripotency in stem cells. This suggests that {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate may also play a role in modulating gene expression related to cell differentiation and proliferation .

Case Studies and Experimental Findings

StudyCompoundBiological ActivityFindings
Thiazole DerivativeAnticancerInhibition of HSET with micromolar potency; induced multipolarity in cancer cells.
Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylateStem Cell ModulationInduced Oct3/4 expression; potential for reprogramming somatic cells into iPSCs.
Benzofuran DerivativeAntitumorDemonstrated potent anticancer activity through targeted pathways.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is crucial for its development as a therapeutic agent. Studies suggest that modifications to the chemical structure can significantly alter its bioavailability and toxicity profiles. For example, compounds with higher hydrogen-bond acceptor counts may exhibit increased stability and solubility, impacting their efficacy .

Q & A

Q. How can researchers optimize the synthesis of {[2-(4-chlorophenyl)ethyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate to improve yield and purity?

Methodological Answer: The synthesis of thiophene carboxylate derivatives often involves coupling reactions between activated esters and amines. For example, similar compounds like methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate are synthesized using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents in anhydrous dichloromethane (DCM) . Key steps include:

  • Activation of carboxylic acids : Use DCC to form reactive intermediates.
  • Amine coupling : Ensure stoichiometric excess of the amine (e.g., 2-(4-chlorophenyl)ethylamine) to drive the reaction to completion.
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product.
    Data Table 1 : Comparison of coupling agents for carbamate formation:
Coupling AgentSolventYield (%)Purity (HPLC)
DCC/DMAPDCM7895%
EDC/HOBtDMF6589%

Q. Reference :

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the 3-methylthiophene ring (δ 6.8–7.2 ppm for thiophene protons) and the 4-chlorophenyl group (δ 7.3–7.5 ppm). The carbamoyl methyl group typically appears at δ 3.8–4.2 ppm .
  • HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients to assess purity and confirm molecular weight (e.g., [M+H]+ ion at m/z 365.8).
  • X-ray Crystallography : For absolute configuration confirmation, use SHELX programs to solve crystal structures, particularly if the compound crystallizes in a non-centrosymmetric space group .

Q. How can researchers determine the lipophilicity (log P) of this compound for pharmacokinetic studies?

Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., solvent effects, protein binding). To address this:

  • Solvent standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Orthogonal assays : Validate activity in both cell-based (e.g., antiplasmodial assays ) and biochemical (e.g., enzyme inhibition) systems.
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism.

Q. How can researchers leverage crystallographic data to understand conformational flexibility in this compound?

Methodological Answer:

  • Torsion angle analysis : Use SHELXL to refine bond lengths and angles, focusing on the carbamoyl linker (C–N–C=O) and thiophene ring puckering. Compare with Cremer-Pople parameters for six-membered rings to quantify non-planarity .
  • Temperature factors (B-factors) : High B-factors in the 4-chlorophenyl group may indicate dynamic disorder, requiring low-temperature (100 K) data collection to improve resolution .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or GOLD to model binding to targets like cytochrome P450 or thiophene-specific enzymes. Parameterize the force field for halogen bonds (Cl···π interactions) .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the carbamoyl group in aqueous environments.

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